1-(Pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride
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Overview
Description
1-(Pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C10H13N3O.2HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and pyridine, a six-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of pyridine-2-carboxylic acid with pyrrolidine-3-amine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding amide. The product is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain the desired dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic agent in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridine-2-carbonyl)pyrrolidine: Lacks the amine group, resulting in different reactivity and applications.
Pyrrolidine-3-amine: Lacks the pyridine ring, affecting its binding properties and biological activity.
Pyridine-2-carboxamide: Lacks the pyrrolidine ring, leading to different chemical and biological properties.
Uniqueness
1-(Pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride is unique due to the presence of both pyridine and pyrrolidine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research fields.
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-pyridin-2-ylmethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c11-8-4-6-13(7-8)10(14)9-3-1-2-5-12-9;;/h1-3,5,8H,4,6-7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXJHLLCHNVRHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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